N-Fmoc-(+/-)-cis-8-aminocyclooct-4-ene-1-carboxylic acid
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Description
N-Fmoc-(+/-)-cis-8-aminocyclooct-4-ene-1-carboxylic acid is a type of Fmoc-protected amino acid . The Fmoc group (Fluorenylmethyloxycarbonyl) is a base-labile protecting group used in organic synthesis . It is commonly used as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) .
Synthesis Analysis
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Other common methods for introducing the Fmoc group include reacting with 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis
The single crystal structure of Fmoc protected amino acids has been determined and compared to the fiber X-ray diffraction data . The packing of Fmoc within the crystal structure is created by interactions between the planar Fmoc groups .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct . The use of Fmoc as a temporary protecting group for amine at the N-terminus in SPPS is very widespread for Fmoc/tBu approach, because its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin .Physical And Chemical Properties Analysis
Fmoc protected amino acids can form well-defined crystalline structures through uniform parallel Fmoc stacking and the optimization of ion concentrations .Safety And Hazards
Future Directions
The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The many beneficial attributes of the Fmoc group, which have yet to be surpassed by any other Na-protecting group, allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity, making it an even more valuable resource for research in the post-genomic world .
properties
IUPAC Name |
(1S,4Z,8R)-8-(9H-fluoren-9-ylmethoxycarbonylamino)cyclooct-4-ene-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c26-23(27)20-13-3-1-2-4-14-22(20)25-24(28)29-15-21-18-11-7-5-9-16(18)17-10-6-8-12-19(17)21/h1-2,5-12,20-22H,3-4,13-15H2,(H,25,28)(H,26,27)/b2-1-/t20-,22+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHLMAPSYHOIMG-BQKRJBDSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CCC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/1C[C@@H]([C@@H](CC/C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Fmoc-(+/-)-cis-8-aminocyclooct-4-ene-1-carboxylic acid |
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